1-(4-Iodophenyl)tetrazole
Description
Significance of Tetrazole Heterocycles in Advanced Chemical Research
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. First synthesized in 1885, these aromatic rings have become integral to various areas of chemical research. nih.govrsc.org Their high nitrogen content and unique electronic structure contribute to their distinctive chemical and physical properties. acs.org
One of the most significant roles of the tetrazole moiety in medicinal chemistry is as a bioisostere for the carboxylic acid group. nih.govrsc.orgresearchgate.net The tetrazole ring possesses a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions, yet it is often more metabolically stable. researchgate.net This has led to the incorporation of tetrazoles into numerous clinically approved drugs. nih.govrsc.org Beyond bioisosterism, tetrazoles are also utilized in materials science as components of high-energy materials and in coordination chemistry as ligands for metal complexes. acs.org
Overview of Aryl-Substituted Tetrazoles in Synthetic Science
Aryl-substituted tetrazoles are a prominent class of tetrazole derivatives where an aryl group is attached to either a nitrogen or the carbon atom of the tetrazole ring. The introduction of an aryl substituent significantly influences the electronic properties and steric profile of the tetrazole, allowing for the fine-tuning of its reactivity and biological activity.
In synthetic science, aryl-substituted tetrazoles serve as versatile intermediates. The aryl group can be readily modified through various organic reactions, providing access to a wide array of more complex molecules. The tetrazole ring itself can also participate in various transformations, including cycloaddition and ring-opening reactions. researchgate.net The synthesis of 1-aryl-1H-tetrazoles has been achieved through several methods, including the reaction of aryl isocyanides with hydrazoic acid and the cyclization of an amine, triethyl orthoformate, and sodium azide (B81097). acs.orgacs.org
Scope and Research Focus on 1-(4-Iodophenyl)tetrazole
This article will now narrow its focus to the specific compound this compound. This molecule is of particular interest due to the presence of the iodine atom on the phenyl ring. The carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, such as the Heck and Stille reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This dual functionality—the versatile tetrazole ring and the reactive aryl iodide—makes this compound a powerful tool for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The subsequent sections will delve into detailed research findings concerning this compound.
Detailed Research Findings
The synthesis of this compound and its derivatives has been accomplished through various methods, with researchers continuously seeking more efficient and environmentally benign protocols. The characterization of these compounds relies on standard analytical techniques, and their utility is demonstrated through their participation in further chemical transformations.
One common synthetic route to 1-aryl-1H-tetrazoles involves the reaction of an aniline (B41778) derivative with an orthoformate and sodium azide. For example, 1-(2-Iodophenyl)-1H-tetrazole has been synthesized from 2-iodoaniline, triethyl orthoformate, and sodium azide in acetic acid. mdpi.com While a specific yield for the 4-iodo isomer via this exact method is not detailed in the provided results, a general procedure for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using a biosynthesized Ag/sodium borosilicate nanocomposite catalyst has been reported. This method involves reacting the corresponding amine with sodium azide and triethyl orthoformate at 120 °C. mdpi.com
A safe and scalable azide-free synthesis has been developed for a related compound, 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole, which involves the reaction of an aryl diazonium salt with diformylhydrazine. acs.org This aqueous-based method circumvents the use of potentially hazardous azides. acs.org
The table below summarizes representative synthetic approaches to 1-aryl-tetrazoles, which are analogous to the synthesis of this compound.
| Starting Material | Reagents | Catalyst/Conditions | Product | Yield |
| 4-Chloroaniline | Sodium azide, Triethyl orthoformate | Ag/sodium borosilicate nanocomposite, 120 °C, 3 h | 1-(4-Chlorophenyl)-1H-tetrazole | Good to excellent |
| 4-Chloro-3-fluoro-2-iodoaniline hydrochloride | Sodium nitrite, Diformylhydrazine, Sodium carbonate | Aqueous, 0-5 °C | 1-(4-Chloro-3-fluoro-2-iodophenyl)-1H-tetrazole | 65% |
| Carbazole | 1,4-Diiodobenzene, NaOH | Biogenic CuO NPs, DMF, 120 °C, 15 h | 9-(4-Iodophenyl)-9H-carbazole | 85% |
The characterization of this compound and its derivatives is crucial for confirming their structure and purity. Spectroscopic data for a closely related compound, 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole, reveals key analytical features.
| Compound | Melting Point (°C) | 1H NMR (CDCl₃, δ, ppm) | 13C NMR (CDCl₃, δ, ppm) |
| 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole | 118–120 | 1.85 (6H, br. s), 2.33 (3H, br. s), 2.41 (6H, br. s), 7.47 (2H, d, J = 8.4 Hz), 8.12 (2H, d, J = 8.8 Hz) | 29.7, 36.1, 42.3, 64.9 (Ad), 127.5, 128.4, 137.6, 138.0 (Ar), 163.5 (tetrazole) |
The reactivity of the iodo-substituent in this compound is a key feature, enabling its use in cross-coupling reactions to build more complex molecular architectures. For instance, 5-(alkylsulfanyl)-1-(4-iodophenyl)tetrazoles have been utilized in Stille coupling reactions with α-(tributylstannyl)butenolides to generate tetrazoles linked to a butenolide core. This highlights the synthetic utility of the carbon-iodine bond for further functionalization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAPNSOMVSOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1 4 Iodophenyl Tetrazole Derivatives
Halogen-Directed Reactivity
The presence of an iodine atom on the phenyl ring is a key feature that directs the reactivity of 1-(4-iodophenyl)tetrazole, particularly in the context of forming new carbon-carbon bonds. The carbon-iodine bond is relatively weak and susceptible to cleavage, which is exploited in various synthetic methodologies.
The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a 4-(tetrazol-1-yl)phenyl radical. This process is a foundational step for many subsequent reactions. The generation of aryl radicals from aryl halides is a well-established method in organic synthesis and can be initiated through various means, including photochemically, electrochemically, or through the use of radical initiators. While the synthetic utility of aryl radicals has been recognized for a long time, their widespread application was historically limited by inefficient generation methods. However, recent advancements in redox systems have led to a resurgence in aryl radical chemistry rsc.org.
Contemporary methods for generating aryl radicals often involve light-induced systems, such as photoredox catalysis, visible light transition metal catalysis, and the chemistry of electron donor-acceptor complexes rsc.org. In the context of this compound, cleavage of the C-I bond would produce the corresponding aryl radical, which can then participate in various synthetic transformations, such as addition to alkenes or aromatic substitution reactions.
The iodine substituent on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex wikipedia.orgorganic-chemistry.org. This compound, as an aryl iodide, is a suitable electrophile for this reaction. The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.org.
A variety of organostannanes can be coupled with this compound, allowing for the introduction of diverse substituents at the 4-position of the phenyl ring. The reaction is known for its tolerance of a wide range of functional groups, making it a versatile method in organic synthesis.
Table 1: Overview of a Typical Stille Coupling Reaction
| Component | Role | Example |
| Aryl Halide | Electrophile | This compound |
| Organostannane | Nucleophile | R-Sn(Alkyl)₃ |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |
| Solvent | Reaction Medium | Toluene, DMF |
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base wikipedia.orgorganic-chemistry.orgnih.gov. This compound can serve as the aryl halide component in this reaction. The reaction mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the base wikipedia.org.
The Heck reaction is a valuable tool for the vinylation of aryl halides, and in the case of this compound, it would lead to the formation of 1-(4-vinylphenyl)tetrazole derivatives.
Table 2: Key Steps in the Heck Reaction Mechanism
| Step | Description |
| Oxidative Addition | Insertion of Pd(0) into the carbon-iodine bond of this compound. |
| Alkene Insertion | Coordination and subsequent insertion of the alkene into the Pd-C bond. |
| β-Hydride Elimination | Formation of the C=C bond in the product and a Pd-H species. |
| Catalyst Regeneration | The base promotes the reductive elimination of HX from the Pd-H species, regenerating the Pd(0) catalyst. |
Tetrazole Ring Transformations and Rearrangements
The tetrazole ring, with its high nitrogen content, is susceptible to transformations and rearrangements, particularly under energetic conditions.
Phenyl-substituted tetrazoles can undergo thermal decomposition, often leading to the extrusion of molecular nitrogen researchgate.netcolab.ws. This process is typically exothermic and occurs at elevated temperatures researchgate.netcolab.ws. The decomposition of 1-phenyltetrazole and its derivatives has been studied, and it is proposed that nitrogen extrusion is a key step in their thermal degradation researchgate.netcolab.wsresearchgate.net. For this compound, thermal or photochemical induction could lead to the loss of a nitrogen molecule from the tetrazole ring.
Photolysis of tetrazole derivatives is a known method to induce cleavage of the tetrazole ring, which can result in the formation of various photoproducts nih.govdntb.gov.uaresearchgate.net. The specific products formed are often dependent on the substituents on the tetrazole ring and the reaction conditions, such as the solvent used nih.govdntb.gov.uaresearchgate.net.
The term "Huisgen rearrangement" in the context of tetrazoles often refers to the reaction of 5-substituted 1H-tetrazoles with acylating agents, which leads to the formation of 1,3,4-oxadiazoles through a rearrangement that involves nitrogen elimination acs.orgrug.nl. This is not a rearrangement of the this compound itself, but rather a transformation of a tetrazole into a different heterocyclic system. The process typically involves N-acylation of the tetrazole, followed by ring opening, nitrogen extrusion, and subsequent cyclization to form the oxadiazole acs.orgrug.nl.
Electrochemical and Photochemical Reactivity Studies
The electrochemical and photochemical properties of this compound are influenced by both the phenyl iodide and the tetrazole moieties.
Electrochemical studies on tetrazole derivatives have been conducted, for instance, in the context of their use as protecting groups that can be cleaved under reductive electrochemical conditions nih.govacs.orgacs.org. While specific studies on this compound are not detailed, the general principles suggest that the carbon-iodine bond could be susceptible to electrochemical reduction. Furthermore, multicomponent reactions involving tetrazoles can be facilitated electrochemically, highlighting the potential for electrochemical methods to be applied to the synthesis and functionalization of such compounds nih.gov.
The photochemistry of tetrazole derivatives is an active area of research. Photolysis can induce the cleavage of the tetrazole ring, leading to various reactive intermediates and final products nih.govdntb.gov.uaresearchgate.net. The nature of the photoproducts is highly dependent on the substituents and the solvent nih.govdntb.gov.uaresearchgate.netuc.pt. For this compound, UV irradiation could potentially lead to both C-I bond cleavage and transformations within the tetrazole ring. The high nitrogen content of the tetrazole ring makes it a candidate for energetic applications, and its decomposition can be initiated by external energy sources researchgate.net.
Nucleophilic and Electrophilic Substitution Patterns
The substitution patterns of this compound are dominated by reactions at the carbon-iodine bond of the phenyl ring, which is a highly versatile site for cross-coupling reactions. Direct nucleophilic or electrophilic substitution on the aromatic ring or the tetrazole ring is less common but governed by the electronic properties of the substituents.
The tetrazole ring, being electron-rich, is generally resistant to electrophilic attack. Conversely, the phenyl ring is activated towards electrophilic aromatic substitution, although the presence of the tetrazole group can influence the regioselectivity of such reactions. The most significant substitution reactions involve the iodine atom, which serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions involving this compound include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl product fishersci.co.uknih.gov. This is one of the most widely used methods for constructing C-C bonds beilstein-journals.orgresearchgate.netmdpi.com.
Heck Reaction: In this palladium-catalyzed reaction, the aryl iodide is coupled with an alkene to form a substituted alkene organic-chemistry.orgnih.govnih.govlibretexts.org. This method is highly effective for the arylation of olefins nih.gov.
Ullmann Reaction: This classic copper-catalyzed reaction can be used to form symmetrical biaryls (homocoupling) or to couple aryl halides with a variety of nucleophiles, including amines, phenols, and thiols, to form C-N, C-O, and C-S bonds organic-chemistry.orgnih.govresearchgate.netmdpi.com.
These transformations highlight the primary role of the C-I bond in the substitution chemistry of this compound, making it a key intermediate for the synthesis of more complex molecular structures.
Table 1: Cross-Coupling Reactions of this compound Derivatives
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) catalyst, Base | 1-(Biphenyl-4-yl)tetrazole derivative | fishersci.co.uknih.gov |
| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst, Base | 1-(4-Styrylphenyl)tetrazole derivative | organic-chemistry.orgnih.govlibretexts.org |
| Ullmann Coupling (N-Arylation) | Amine/N-Heterocycle | Cu catalyst, Base | 1-(4-(Amino)phenyl)tetrazole derivative | organic-chemistry.orgresearchgate.net |
| Ullmann Coupling (O-Arylation) | Phenol/Alcohol | Cu catalyst, Base | 1-(4-Phenoxyphenyl)tetrazole derivative | organic-chemistry.orgmdpi.com |
Role as a Precursor for Complex Heterocyclic Architectures (e.g., Hypervalent Iodine Compounds)
This compound is a valuable precursor for the synthesis of a variety of complex molecules, including hypervalent iodine compounds and other extended heterocyclic systems.
Hypervalent Iodine Compounds:
Iodoarenes are well-established precursors for the synthesis of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, through oxidation organic-chemistry.org. The oxidation of this compound can yield acyclic hypervalent iodine(III) species where the iodine atom is in a higher oxidation state. These resulting compounds are powerful oxidizing agents and can be used to transfer the tetrazolylphenyl group to other molecules.
While the isomeric 5-(2-iodophenyl)-1H-tetrazole is known to form fused, cyclic hypervalent iodine compounds (known as BIAT derivatives) through intramolecular cyclization, the para-position of the iodine in this compound prevents such intramolecular ring formation chemrxiv.orgresearchgate.net. Nevertheless, it serves as a precursor to stable, acyclic organo-λ³-iodanes.
Complex Heterocyclic and Biaryl Architectures:
As detailed in the previous section, the most prominent role of this compound as a precursor is realized through transition-metal-catalyzed cross-coupling reactions. These reactions enable the extension of the molecular framework by attaching various organic fragments to the phenyl ring at the position of the iodine atom. This strategy is fundamental in medicinal chemistry and materials science for creating libraries of complex molecules with diverse functionalities. For instance, Suzuki coupling can be employed to synthesize biphenyltetrazole derivatives, which are common scaffolds in pharmaceutical compounds fishersci.co.uknih.gov. Similarly, Heck and Ullmann couplings provide pathways to introduce alkenyl and heteroatomic linkages, respectively, further diversifying the accessible molecular architectures organic-chemistry.orgorganic-chemistry.org.
Table 2: Synthesis of Complex Architectures from this compound
| Precursor | Reagent/Reaction | Resulting Architecture | Significance | Reference |
|---|---|---|---|---|
| This compound | Oxidation (e.g., with peracetic acid) | 1-(4-(Diacetoxyiodo)phenyl)tetrazole | Acyclic Hypervalent Iodine(III) Reagent | organic-chemistry.org |
| This compound | Suzuki-Miyaura Coupling | Biphenyl-tetrazole derivatives | Core structures in medicinal chemistry | fishersci.co.ukbeilstein-journals.orgresearchgate.net |
| This compound | Heck Reaction | Styrenyl-phenyl-tetrazole derivatives | Building blocks for polymers and materials | nih.govnih.gov |
| This compound | Ullmann Condensation | N- or O-arylated tetrazole derivatives | Access to complex heterocyclic systems | organic-chemistry.orgmdpi.com |
Coordination Chemistry and Ligand Design
1-(4-Iodophenyl)tetrazole as a Multidentate Ligand
This compound and its derivatives are versatile multidentate ligands, capable of coordinating to metal ions in various ways. The tetrazole ring itself offers several nitrogen atoms for coordination. uobaghdad.edu.iqarkat-usa.org Typically, in N1-substituted tetrazoles, the N4 atom is the most basic and, therefore, the most likely site for coordination with a metal ion. arkat-usa.org However, depending on the specific metal and reaction conditions, other nitrogen atoms can also be involved in forming coordination bonds.
The presence of the iodophenyl group adds another layer of complexity and potential for diverse coordination modes. The iodine atom can participate in halogen bonding, influencing the supramolecular assembly of the resulting complexes. Furthermore, the phenyl ring can be functionalized with other coordinating groups, such as carboxylates, to create more complex, polydentate ligand systems. nih.gov For instance, tetrazole-carboxylate ligands have been successfully used to construct novel metal-organic frameworks with interesting structural features. nih.gov
The flexibility of the bond between the phenyl group and the tetrazole ring allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal centers. This adaptability, combined with the multiple potential donor sites, makes this compound and its derivatives valuable building blocks in the design of coordination polymers and other complex supramolecular structures. researchgate.netumich.edu
Formation and Characterization of Metal Complexes
A variety of metal complexes have been synthesized using this compound and related ligands. The formation of these complexes typically involves the reaction of the tetrazole ligand with a metal salt in a suitable solvent. arkat-usa.orgcdnsciencepub.com The resulting complexes can be mononuclear, dinuclear, or polynuclear, depending on the stoichiometry of the reactants, the nature of the metal ion, and the presence of any co-ligands. rsc.org
Other spectroscopic techniques are also employed in the characterization of these complexes.
Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the tetrazole ring upon complexation. researchgate.netcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy is useful for characterizing the ligand and can also provide insights into the structure of the complex in solution. rsc.org
UV-Vis spectroscopy can be used to study the electronic properties of the complexes. researchgate.netrsc.org
Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the complexes. researchgate.net
The table below summarizes the characterization of a selection of metal complexes derived from tetrazole-based ligands.
| Complex | Metal Ion | Ligand(s) | Characterization Techniques | Key Findings |
| Cu2(atpt)2(H2O)22 | Cu(I) | 5-(allylthio)-1-phenyl-1H-tetrazole | Single-crystal X-ray diffraction | Dinuclear complex with a trigonal pyramidal coordination environment around each copper atom. scispace.com |
| Cu2(atcpt)2(H2O)22·C2H5OH | Cu(I) | 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole | Single-crystal X-ray diffraction | Similar dinuclear structure to the atpt complex, demonstrating the influence of the substituent on the phenyl ring. scispace.com |
| [Zn(HL1)(bipy)3/2(H2O)]·CH3OH·4(H2O) | Zn(II) | 1,3,5-tri(2-carboxymethyltetrazol-5-yl) benzene, 4,4'-bipyridine | Single-crystal X-ray diffraction | Two-dimensional layer structure with a slightly twisted octahedral geometry around the zinc ion. nih.gov |
| [Zn(L2)2(H2O)2]·2H2O | Zn(II) | (5-pyridin-3-yl-tetrazol-2-yl)-acetic acid | Single-crystal X-ray diffraction | One-dimensional layer structure. nih.gov |
Applications in Catalysis and Organometallic Chemistry
Tetrazole-containing compounds, including this compound, have shown significant promise in the fields of catalysis and organometallic chemistry. bhumipublishing.comnih.gov The ability of the tetrazole moiety to coordinate with a variety of transition metals is key to its utility in these areas. umich.edu
In catalysis, tetrazole-based ligands have been employed in a range of reactions. For example, a palladium(II) complex of 1-(2-iodophenyl)-1H-tetrazole has been shown to be an effective catalyst for the Heck reaction. nih.govscispace.com The tetrazole ligand can stabilize the metal center and influence its catalytic activity. Furthermore, the development of heterogeneous catalysts, where the tetrazole complex is supported on a solid material, offers advantages in terms of catalyst recovery and reuse. rsc.org
The versatility of tetrazole ligands allows for the synthesis of a wide array of organometallic complexes with diverse structures and reactivity. mdpi.com These complexes can serve as precursors for the synthesis of other valuable organic compounds. The iodophenyl group in this compound is particularly useful in this regard, as the iodine atom can be readily substituted in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The tunable pore size, high surface area, and chemical functionality of MOFs make them attractive for a variety of applications, including gas storage, separation, and catalysis. wikipedia.org
This compound and its derivatives are excellent candidates for use as ligands in the construction of MOFs. researchgate.net The tetrazole group provides robust coordination to the metal centers, while the phenyl ring acts as a rigid spacer. rsc.org The iodine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functional groups into the MOF structure. nih.gov
The use of tetrazole-based ligands can lead to the formation of MOFs with unique properties. For example, the high density of nitrogen atoms in the tetrazole rings can create a pore environment that is favorable for the selective adsorption of certain gases, such as carbon dioxide. rsc.org The structural diversity of tetrazole ligands allows for the synthesis of MOFs with different network topologies and pore architectures. nih.govrsc.org The integration of this compound and related compounds into MOFs represents a promising avenue for the development of new functional materials. core.ac.uk
Advanced Structural Analysis and Crystal Engineering
Supramolecular Assembly Driven by Intermolecular Interactions
Halogen Bonding Interactions Involving the Iodine Moiety
The most significant and directional intermolecular interaction anticipated in the crystal structure of 1-(4-Iodophenyl)tetrazole is the halogen bond. The iodine atom, being large and polarizable, possesses an electron-deficient region known as a σ-hole on its outermost surface, directly opposite the C–I covalent bond. This region can interact favorably with a Lewis basic site, such as the lone pair of electrons on a nitrogen atom.
In the case of this compound, the most likely halogen bond acceptor is one of the nitrogen atoms of the tetrazole ring from a neighboring molecule, leading to the formation of a robust C–I···N supramolecular synthon. This type of interaction is a well-established and reliable tool in crystal engineering for constructing predictable supramolecular architectures researchgate.net. The strength and directionality of these bonds, which can rival conventional hydrogen bonds, make them dominant in directing crystal packing. Theoretical and experimental studies on other iodinated organic compounds confirm the efficacy of the C–I moiety as a potent halogen-bond donor researchgate.net. The formation of these bonds would likely link molecules into one-dimensional chains or more complex two- or three-dimensional networks.
Table 1: Illustrative Parameters for C–I···N Halogen Bonds in Related Crystal Structures
| Donor Molecule Fragment | Acceptor Atom | I···N Distance (Å) | C–I···N Angle (°) | Reference Compound Class |
|---|---|---|---|---|
| Iodophenyl | Pyridyl-N | ~2.80 - 3.00 | ~170 - 180 | Iodo-aryl co-crystals |
| Iodoethynyl | Pyridyl-N | ~2.75 - 2.90 | >175 | Iodoalkyne co-crystals researchgate.net |
| Iodofluorophenyl | Pyridyl-N | ~2.81 | ~177 | Halogen-bonded co-crystals |
Note: This table presents typical values from related compounds to illustrate the expected geometry of halogen bonds that could be formed by this compound. Specific values for the target compound are not available.
Polymorphism and Solid-State Forms
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. Rigid organic molecules with multiple sites for intermolecular interactions, such as this compound, are prone to exhibiting polymorphism nih.gov.
Different polymorphs could arise from subtle variations in the network of intermolecular interactions. For example, the C–I···N halogen bond might connect to different nitrogen acceptors on the tetrazole ring, or the C–H···N hydrogen bonds and π-π stacking motifs could adopt different arrangements, leading to distinct packing efficiencies and lattice energies. The crystallization conditions, such as solvent, temperature, and rate of cooling, would be critical in determining which polymorphic form is obtained. The existence of different solid-state forms is a critical consideration in the pharmaceutical and materials sciences, as properties like solubility, stability, and bioavailability can vary significantly between polymorphs. While no specific polymorphs of this compound have been documented in the reviewed literature, the potential for their existence is high based on its molecular structure.
Strategies for Rational Crystal Design
The principles of crystal engineering can be applied to rationally design new solid-state forms of this compound with tailored properties. This involves the strategic use of its functional groups to form predictable supramolecular synthons—structural units built from intermolecular interactions.
A primary strategy would be to exploit the highly reliable C–I···N halogen bond. Co-crystallization of this compound with other molecules that are strong halogen bond acceptors (e.g., pyridines, N-oxides) could yield novel multi-component crystals where the assembly is predictably guided by the halogen bond. This approach allows for the fine-tuning of the crystal architecture and, consequently, the material's properties.
Furthermore, while the molecule itself lacks strong hydrogen bond donors, its nitrogen atoms are effective acceptors. Introducing a co-former with strong hydrogen bond donor capabilities (e.g., a carboxylic acid or a phenol) could lead to the formation of robust hydrogen-bonded synthons that compete with or complement the halogen bonding and π-stacking interactions, resulting in new crystalline phases nih.gov. By understanding and controlling the hierarchy of these intermolecular forces, it is possible to engineer novel solid forms of this compound with desired structural motifs and physical characteristics.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed exploration of molecular systems. For 1-(4-Iodophenyl)tetrazole, these methods, particularly those rooted in Density Functional Theory (DFT), have been instrumental in characterizing its electronic landscape and predicting its chemical behavior.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For substituted tetrazoles, the electronic properties of substituents can influence the energies of these frontier orbitals, thereby modulating the molecule's reactivity profile. In the case of 5-(4-chlorophenyl)-1H-tetrazole, Frontier Molecular Orbital (FMO) calculations were used to analyze its electronic and chemical reactive properties. These analyses help in identifying the regions of the molecule that are most likely to participate in electrophilic or nucleophilic attacks.
Electronic Structure and Reactivity Descriptors
Beyond the HOMO-LUMO gap, a range of electronic structure and reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, often derived from the conceptual framework of DFT, include electrophilicity, chemical potential, and hardness. Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution, while chemical potential (μ) indicates the escaping tendency of electrons from an equilibrium system. The global electrophilicity index (ω), calculated from the electronic chemical potential and hardness, quantifies the ability of a species to accept electrons. These parameters provide a quantitative basis for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. For instance, Natural Bond Orbital (NBO) analysis has been used on 5-(4-chlorophenyl)-1H-tetrazole to understand intramolecular hybridization and the delocalization of electron density, which are crucial for the molecule's stability.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby constructing a detailed picture of the reaction pathway. For reactions involving substituted tetrazoles, computational studies can help to understand the influence of different substituents on the reaction mechanism and activation barriers. For example, DFT calculations can be employed to investigate the tautomeric transformations in tetrazole derivatives, determining the relative stabilities of the different tautomers and the energy barriers for their interconversion. This information is vital for understanding the compound's behavior in different chemical environments.
Prediction of Spectroscopic Signatures
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can simulate the UV-Visible spectrum, providing valuable information about the molecule's electronic structure. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to assign the observed absorption bands to specific electronic transitions. The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. Such calculations would be invaluable for characterizing the photophysical properties of this compound.
Derivatization and Functionalization Strategies
Synthesis of Substituted 1-(4-Iodophenyl)tetrazole Analogues
The synthesis of substituted this compound analogues involves a variety of chemical reactions aimed at modifying the core structure. These methods are designed to be efficient and allow for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's properties.
One common approach is the one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from anilines, which can be adapted for 4-iodoaniline. beilstein-journals.org This method often involves the use of reagents like sodium azide (B81097) and triethyl orthoformate. nih.gov The reaction conditions can be optimized by using catalysts to improve yields and reaction times. For instance, a biosynthesized Ag/sodium borosilicate nanocomposite has been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted tetrazoles. nih.gov
Another strategy involves the modification of functional groups already present on the phenyl ring. For example, if starting with 1-(4-acetylphenyl)-1H-tetrazole, the acetyl group can be brominated to form 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, which serves as a versatile intermediate for further derivatization. nih.gov
The table below summarizes various synthetic methods for preparing substituted tetrazoles, which can be applied to the synthesis of this compound analogues.
| Starting Material | Reagents | Product | Reference |
| Substituted Amines | Triethyl orthoformate, Sodium azide | 1-Substituted tetrazoles | nih.gov |
| 4-Chloroaniline | Sodium azide, Triethyl orthoformate, ASBN catalyst | 1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole | nih.gov |
| 1-(4-acetylphenyl)-1H-tetrazole | Bromine, Dioxane-ether | 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole | nih.gov |
| Nitriles | Sodium azide, Zinc chloride | 5-Substituted-1H-tetrazoles | scielo.org.za |
Introduction of Diverse Functional Groups for Advanced Applications
The introduction of various functional groups onto the this compound framework is a key strategy to modulate its physicochemical and biological properties. The tetrazole ring itself is often considered a bioisostere for a carboxylic acid group, which can enhance the drug-like characteristics of a molecule. beilstein-journals.orgnih.gov
Functionalization can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. beilstein-journals.org For instance, novel tetrazole aldehydes can be used as building blocks in Passerini and Ugi reactions to create a diverse library of tetrazole-containing compounds. beilstein-journals.org This approach facilitates the incorporation of the tetrazole moiety into various scaffolds, which is beneficial for drug discovery programs. beilstein-journals.org
The versatility of the tetrazole scaffold allows for the introduction of a wide array of functional groups, leading to compounds with diverse applications. For example, the synthesis of tetrazole derivatives containing thiazole, thiophene, or thiadiazole moieties has been explored for their potential antimicrobial activities. nih.gov
Below is a table showcasing examples of functionalized tetrazole derivatives and their potential applications.
| Core Scaffold | Introduced Functional Group/Moiety | Potential Application | Reference |
| Tetrazole | Thiazole, Thiophene, Thiadiazole | Antimicrobial | nih.gov |
| Tetrazole | Pyrazole (B372694), Pyrimidine (B1678525) | Antimicrobial | isfcppharmaspire.com |
| Tetrazole | Benzofuran (B130515) | Alzheimer's disease treatment | isfcppharmaspire.com |
Tetrazole Ring as a Scaffold for Molecular Hybridization
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. The resulting hybrid molecule may exhibit improved affinity, efficacy, and a better safety profile compared to the individual components. The tetrazole ring is an excellent scaffold for molecular hybridization due to its chemical stability and its ability to act as a versatile linker. isfcppharmaspire.comnih.gov
The tetrazole moiety can be hybridized with other heterocyclic systems to generate novel compounds with a wide range of biological activities. isfcppharmaspire.com For example, tetrazole-based molecules have been hybridized with pyrazole and pyrimidine derivatives to create new antimicrobial agents. isfcppharmaspire.com Similarly, the hybridization of tetrazole with benzofuran has yielded compounds with potential applications in the treatment of Alzheimer's disease. isfcppharmaspire.com
The use of the tetrazole ring in molecular hybridization is a prominent strategy in the development of new therapeutic agents. isfcppharmaspire.comnih.gov This approach allows for the creation of structurally diverse molecules with the potential to interact with multiple biological targets. isfcppharmaspire.com
The following table provides examples of molecular hybridization involving the tetrazole scaffold.
| Tetrazole Hybridized With | Resulting Hybrid Compound Class | Potential Biological Activity | Reference |
| Pyrazole | Tetrazole-based pyrazole derivatives | Antimicrobial | isfcppharmaspire.com |
| Pyrimidine | Tetrazole-based pyrimidine derivatives | Antimicrobial | isfcppharmaspire.com |
| Benzofuran | Benzofuran-tetrazole derivatives | Anti-Alzheimer's | isfcppharmaspire.com |
| Ciprofloxacin and Pipemidic acid | Tetrazole-containing fluoroquinolone analogues | Antibacterial and Antiproliferative | isfcppharmaspire.com |
Advanced Material Science Applications
High-Energy Density Materials Research
Tetrazole-based compounds are a significant class of high-energy density materials (HEDMs) due to their high nitrogen content, which leads to a large positive heat of formation and the generation of a substantial amount of N2 gas upon decomposition. nih.govmdpi.com The primary challenge in this field is the design of molecules that possess both high energy density and sufficient stability. nih.gov High density is a particularly crucial property for HEDMs as it strongly influences the detonation velocity and pressure of the energetic material. nih.gov
The tetrazole ring is a key functional group in many energetic materials, providing a backbone with a high nitrogen content and inherent energy potential. researchgate.net The incorporation of a 1-(4-Iodophenyl)tetrazole moiety into a larger molecule can contribute to several desirable characteristics for an HEDM:
Enhanced Stability: While the tetrazole ring provides the energetic character, the phenyl group can enhance the thermal stability of the compound. Strategic design, such as creating large conjugated systems and extensive hydrogen bond networks, can further improve the stability of tetrazole-based energetic materials. rsc.org
Versatile Synthesis: The iodo- group serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex, high-performance energetic compounds.
Research into nitrogen-rich heterocyclic compounds, including those based on tetrazole and triazole systems, aims to develop a new generation of energetic materials with superior performance and safety profiles compared to traditional explosives like RDX and HMX. rsc.org The design of tetrazole-based compounds with specific substituents is a key strategy in tuning their energetic properties and stability. mdpi.com
Table 1: Comparison of Properties of Energetic Compounds
This table presents data for well-known HEDMs to provide context for the properties sought in new tetrazole-based materials. Data for this compound itself as an HEDM is not available, but the table illustrates the target benchmarks.
| Compound | Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) |
| TNT | 1.65 | 6.90 | 19.0 |
| RDX | 1.82 | 8.75 | 34.0 |
| HMX | 1.91 | 9.10 | 39.0 |
| CL-20 | 2.04 | 9.65 | 42.0 |
Functional Materials Development
The unique electronic and chemical properties of this compound make it a versatile precursor for a range of functional materials, including organic dyes for solar cells and corrosion inhibitors.
Organic Dyes for Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a photosensitizer (dye) to absorb light and initiate the process of converting solar energy into electricity. sigmaaldrich.commdpi.com Organic dyes have garnered significant attention as sensitizers because they are metal-free, possess high molar absorption coefficients, and their structures can be readily modified to optimize performance. sigmaaldrich.com
While this compound is not a dye itself, its structure contains key components that are valuable for synthesizing advanced organic dyes. Many high-performance organic dyes feature a donor-π-acceptor (D-π-A) architecture. In this framework, this compound can be used to construct the acceptor portion of the dye molecule.
Electron Acceptor: The tetrazole ring is electron-withdrawing and can function as an effective electron acceptor group in a push-pull system, which is beneficial for charge separation in the dye. rsc.org
Synthetic Handle: The iodine atom on the phenyl ring is a crucial functional group for molecular engineering. It allows for the easy introduction of other molecular fragments through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the extension of the π-conjugated system and the attachment of donor groups, allowing for the rational design of dyes with tailored light-absorbing properties. rsc.org
The development of new organic dyes is a continuous effort to improve both the efficiency and long-term stability of DSSCs. nih.gov The use of versatile building blocks like this compound is critical in creating novel dye structures with optimized photovoltaic performance.
Corrosion Inhibitors
Corrosion is the deterioration of a material, typically a metal, due to chemical reactions with its environment. electrochemsci.org The use of organic corrosion inhibitors is a widely adopted strategy to protect metals in various industrial applications. bhu.ac.in Tetrazole derivatives have proven to be particularly effective corrosion inhibitors for metals like mild steel in acidic environments. electrochemsci.orgbhu.ac.in
The efficacy of tetrazole-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.gov The mechanism involves the heteroatoms of the molecule.
Adsorption Mechanism: The multiple nitrogen atoms in the tetrazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface. This interaction leads to the formation of a stable, adsorbed protective film.
Protective Film: This film isolates the metal from the corrosive medium, inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org
Studies on structurally similar compounds, such as 5-(4-chlorophenyl)-1H-tetrazole and 1-Phenyl-1H-tetrazole-5-thiol, have demonstrated high inhibition efficiencies. electrochemsci.orgbhu.ac.in It is expected that this compound would act similarly, with the tetrazole ring providing the primary anchoring function to the metal surface. The adsorption of such inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgbhu.ac.in
Table 2: Inhibition Efficiency of Phenyltetrazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Type |
| 5-(4-chlorophenyl)-1H-tetrazole | 500 ppm | >90% | Mixed |
| 1-Phenyl-1H-tetrazole-5-thiol | 5 mM | 97.1% | Mixed |
Rational Design of Functional Tetrazole-Based Systems
The true power of this compound in material science lies in its role as a versatile synthon for the rational design of complex, functional molecular and supramolecular systems. The presence of the carbon-iodine (C-I) bond is the key to its utility, providing a reactive site for a wide array of powerful synthetic transformations.
The development of simple and convenient methods for the synthesis of N- and C-substituted tetrazoles is crucial for advancing their application. core.ac.uk this compound is an ideal starting material for creating libraries of more complex derivatives because the C-I bond can readily participate in various transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
Examples of such applications include:
Metal-Organic Frameworks (MOFs): Tetrazole-based ligands are used to construct porous MOFs for applications like selective gas capture. The ability to functionalize the phenyl ring of this compound allows for the design of linkers with specific geometries and chemical properties to control the pore size and surface chemistry of the resulting MOF. rsc.org
Nonlinear Optical (NLO) Materials: By using cross-coupling reactions to attach strong electron-donating groups to the 4-position of the phenyl ring, it is possible to create push-pull tetrazoles. rsc.org These D-π-A molecules can exhibit significant NLO properties, which are of interest for applications in optoelectronics and photonics.
Medicinal Chemistry: The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is a common feature in drug design. researchgate.net The ability to use this compound as a scaffold allows medicinal chemists to synthesize a diverse range of compounds for screening as potential therapeutic agents. mdpi.comnih.gov
The synthetic accessibility and reactivity of this compound make it a cornerstone for a modular or "building block" approach to materials design. Chemists can rationally design a target molecule with desired electronic, optical, or biological properties and then synthesize it by leveraging the versatile reactivity of the iodophenyl moiety.
Q & A
Q. What are the most reliable synthetic routes for 1-(4-Iodophenyl)tetrazole?
The synthesis of tetrazole derivatives like this compound typically involves heterocyclization reactions. A validated method includes reacting primary amines, orthoesters, and azides under reflux conditions, as demonstrated in heterocyclization protocols . For iodophenyl-substituted tetrazoles, introducing the iodine moiety may require electrophilic substitution or coupling reactions, such as Ullmann-type couplings, to ensure regioselectivity. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical to achieving yields >70% .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are pivotal for verifying the tetrazole ring and iodophenyl substituent. For example, the C NMR signal for the tetrazole C5 position typically appears at ~145–155 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] at 273.06 g/mol for CHIN).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screening should focus on tetrazole-associated bioactivities:
- Antifungal Activity : Use broth microdilution assays against Candida spp. (MIC values <50 µg/mL indicate potency) .
- Analgesic Potential : Employ tail-flick or hot-plate methods in murine models, comparing efficacy to morphine (e.g., 5c in showed 65% pain inhibition at 10 mg/kg).
- Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance COX-2 selectivity. Conversely, methyl groups improve lipophilicity and blood-brain barrier penetration .
- Tetrazole Ring Modifications : Compare 1H- and 2H-tetrazole tautomers; the 1H form often exhibits higher metabolic stability due to reduced susceptibility to hepatic degradation .
- Data-Driven Optimization : Use multivariate analysis (e.g., PCA or PLS) to correlate logP, polar surface area, and IC values from high-throughput screening .
Q. How can discrepancies in synthetic yields be resolved?
Contradictory yields (e.g., 40% vs. 70% for similar routes) may arise from:
- Azide Purity : Impure sodium azide reduces cyclization efficiency. Pre-purify via recrystallization .
- Catalyst Selection : Switch from acetic acid to Amberlyst-15 resin to minimize side reactions in heterocyclization .
- Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) instead of precipitation to recover product from byproducts .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors or fungal CYP51. Prioritize poses with hydrogen bonds to tetrazole N2/N3 atoms .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates robust binding .
- QSAR Modeling : Train models on datasets like ChEMBL to predict ADMET properties (e.g., tetrazoles with ClogP >3 may exhibit hepatotoxicity) .
Q. How should conflicting biological activity data be analyzed?
For example, if a compound shows antifungal activity in one study but not another:
- Strain Variability : Test against standardized strains (e.g., ATCC 90028 for C. albicans) to minimize discrepancies .
- Assay Conditions : Control pH (7.4 vs. 5.8) and serum protein content, which affect compound bioavailability .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate pooled effect sizes (e.g., Hedge’s g) .
Methodological Notes
- Synthesis Optimization : Include control experiments with/without iodine sources (e.g., NIS vs. I) to evaluate halogenation efficiency .
- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo analgesic assays, including approval from institutional animal ethics committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
